N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-(2-anilino-2-oxoethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-10-20-21-17(27-10)19-16(24)13-7-12(22)14(8-25-13)26-9-15(23)18-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKDKAKBWIZXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-4H-pyran-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 358.36 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the phenylamino group and the ethoxy moiety further enhances its pharmacological potential.
1. Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies indicate that compounds containing the thiadiazole moiety show promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro assays have reported minimum inhibitory concentrations (MIC) as low as 32 μg/mL for certain derivatives, outperforming standard antibiotics like ampicillin .
- Antifungal Activity : The compound has also shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to or lower than those of established antifungal agents like fluconazole .
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. The compound has been evaluated for its ability to inhibit cancer cell proliferation:
- Mechanism of Action : Thiadiazole derivatives are believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Studies have shown that specific derivatives can reduce cell viability in various cancer cell lines by up to 70% at certain concentrations .
- Case Study : A recent study highlighted the efficacy of a similar thiadiazole derivative in reducing tumor growth in xenograft models, demonstrating significant tumor size reduction compared to control groups .
3. Anti-inflammatory Activity
Thiadiazole compounds have been noted for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the thiadiazole ring can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased antibacterial potency |
| Presence of electron-withdrawing groups | Enhanced anticancer activity |
| Variation in alkyl chain length | Altered pharmacokinetics and bioavailability |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds, including those related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-4H-pyran-2-carboxamide, exhibit promising anticancer properties. A study synthesized novel thiol-containing 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results showed that while none surpassed the activity of doxorubicin, certain derivatives demonstrated significant potential in inhibiting cancer cell proliferation .
Neuroprotective Effects
The compound's structural similarity to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Specifically, compounds containing the thiadiazole moiety have been investigated for their ability to mitigate tau-mediated neurodegeneration associated with Alzheimer's disease and other tauopathies. Studies highlight the role of these compounds in inhibiting the oligomerization of tau protein, a key pathological feature in such diseases .
Antimicrobial Properties
There is growing evidence supporting the antimicrobial efficacy of thiadiazole derivatives. Compounds similar to this compound have shown activity against various bacterial strains. This property makes them candidates for further development as antimicrobial agents in clinical settings .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that include amidation and cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .
Pharmacological Studies
Pharmacological studies on this compound reveal its potential as a lead compound for drug development targeting specific biological pathways involved in cancer progression and neurodegeneration. The exploration of structure–activity relationships (SAR) has been crucial in optimizing its efficacy and reducing toxicity profiles .
Summary Table of Applications
Comparison with Similar Compounds
Research Findings and Implications
Hypothesized Bioactivity
While direct pharmacological data for the target compound is scarce, structural analogs suggest:
- Kinase Inhibition: The 4-oxo-pyran moiety mimics ATP’s adenine ring, a common feature in kinase inhibitors. Thiadiazole derivatives have shown IC50 values in the nanomolar range against kinases like EGFR .
- Antimicrobial Activity : Thiadiazole-pyran hybrids exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria, outperforming thiazole analogs due to enhanced membrane penetration .
Statistical and Experimental Validation
Studies on analogous compounds () employed Student’s t-test (p ≤ 0.05) to confirm significance in bioactivity assays, with experiments replicated thrice (mean ± SEM). For the target compound, similar rigor would be critical to validate efficacy, particularly in dose-response studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving thiadiazole and pyran ring formation. Key steps include coupling reactions under controlled temperature (40–60°C) and pH (6.5–7.5) to stabilize reactive intermediates. Catalysts like triethylamine or iodine are critical for cyclization .
- Yield Optimization : Use Thin Layer Chromatography (TLC) to monitor intermediate stages and adjust stoichiometric ratios. Purification via column chromatography with silica gel (ethyl acetate/hexane gradient) improves purity .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Techniques :
- NMR : 1H and 13C NMR to identify protons and carbons in thiadiazole, pyran, and carboxamide groups .
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
Q. How do reaction conditions influence the stability of intermediates during synthesis?
- Critical Factors :
- Temperature : Excessive heat (>70°C) degrades oxo-ethoxy intermediates.
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of thiadiazole precursors .
- pH : Neutral conditions prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. What computational strategies can predict biological targets or reaction pathways for this compound?
- Approach : Quantum chemical calculations (e.g., DFT) model electron distribution in the thiadiazole ring, predicting sites for electrophilic attack. Molecular docking identifies potential interactions with kinase or protease targets .
- Data Integration : Combine computational results with experimental binding assays (e.g., SPR, ITC) to validate target affinity .
Q. How can contradictions in reported biological activity data be resolved?
- Analysis Framework :
Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify non-linear effects.
Assay Variability : Compare results from enzyme inhibition (e.g., IC50) vs. cell-based assays (e.g., apoptosis).
Metabolite Screening : Use HPLC-MS to detect degradation products that may interfere with activity .
Q. What structural analogs of this compound show enhanced bioactivity, and how are they designed?
- Analog Design :
| Analog | Modification | Bioactivity | Reference |
|---|---|---|---|
| Thienopyrazole derivative | Thiophene substitution | Improved kinase inhibition | |
| Oxadiazole-containing analog | Replacement of thiadiazole with oxadiazole | Enhanced metabolic stability |
- Rationale : Substituents like trifluoromethyl or methoxy groups increase lipophilicity and target binding .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Proposed Mechanism : The carboxamide group forms hydrogen bonds with catalytic residues (e.g., ATP-binding pockets in kinases), while the thiadiazole ring engages in π-π stacking with aromatic amino acids. Kinetic studies (e.g., stopped-flow spectroscopy) quantify binding rates .
Q. How does the compound’s stability vary under physiological conditions?
- Stability Testing :
- pH 7.4 Buffer : Monitor degradation via HPLC over 24 hours.
- Plasma Incubation : Assess esterase-mediated hydrolysis of the ethoxy group.
- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiadiazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
